Cas no 2228609-35-4 (4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one)

4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring both pyridine and oxazolidinone moieties, which contribute to its potential utility in pharmaceutical and agrochemical applications. The presence of the 4-methylpyridinyl group enhances its binding affinity in biological systems, while the oxazolidin-2-one scaffold offers structural rigidity and metabolic stability. This compound is of interest in medicinal chemistry for its potential as a pharmacophore in the development of enzyme inhibitors or antimicrobial agents. Its well-defined molecular structure allows for precise modifications, making it a versatile intermediate in synthetic chemistry. High purity and consistent quality are critical for research and industrial use.
4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one structure
2228609-35-4 structure
Product name:4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one
CAS No:2228609-35-4
MF:C9H10N2O2
Molecular Weight:178.187901973724
CID:6568319
PubChem ID:165880974

4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
    • EN300-1817773
    • 2228609-35-4
    • 4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one
    • インチ: 1S/C9H10N2O2/c1-6-2-3-10-7(4-6)8-5-13-9(12)11-8/h2-4,8H,5H2,1H3,(H,11,12)
    • InChIKey: MONHXOGWAJDUBB-UHFFFAOYSA-N
    • SMILES: O1C(NC(C2C=C(C)C=CN=2)C1)=O

計算された属性

  • 精确分子量: 178.074227566g/mol
  • 同位素质量: 178.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.2Ų
  • XLogP3: 0.6

4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1817773-0.05g
4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
2228609-35-4
0.05g
$1068.0 2023-05-26
Enamine
EN300-1817773-10.0g
4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
2228609-35-4
10g
$5467.0 2023-05-26
Enamine
EN300-1817773-2.5g
4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
2228609-35-4
2.5g
$2492.0 2023-05-26
Enamine
EN300-1817773-0.5g
4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
2228609-35-4
0.5g
$1221.0 2023-05-26
Enamine
EN300-1817773-0.25g
4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
2228609-35-4
0.25g
$1170.0 2023-05-26
Enamine
EN300-1817773-5.0g
4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
2228609-35-4
5g
$3687.0 2023-05-26
Enamine
EN300-1817773-0.1g
4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
2228609-35-4
0.1g
$1119.0 2023-05-26
Enamine
EN300-1817773-1.0g
4-(4-methylpyridin-2-yl)-1,3-oxazolidin-2-one
2228609-35-4
1g
$1272.0 2023-05-26

4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one 関連文献

4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-oneに関する追加情報

Research Brief on 4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228609-35-4)

4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228609-35-4) is a novel heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxazolidinone scaffold fused with a methylpyridine moiety, exhibits promising pharmacological properties, particularly in the context of targeted drug discovery and development. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of new therapeutic agents.

Recent research has focused on the synthetic pathways and optimization of 4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one, with an emphasis on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a streamlined synthetic route involving a catalytic cyclization reaction, which achieved a yield of over 85%. The compound's structural features, including its ability to form hydrogen bonds and its moderate lipophilicity, make it a versatile candidate for further derivatization in drug design.

In addition to its synthetic utility, 4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one has been investigated for its biological activity. Preliminary in vitro studies suggest that it exhibits inhibitory effects against specific kinases involved in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported its activity against p38 MAP kinase, with an IC50 value of 1.2 µM. This finding positions the compound as a potential lead for developing anti-inflammatory agents.

Further investigations into the compound's mechanism of action have utilized computational modeling and X-ray crystallography. These studies reveal that 4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one binds to the ATP-binding site of target kinases, inducing conformational changes that disrupt downstream signaling. Such insights are critical for rational drug design and could pave the way for the development of more potent and selective kinase inhibitors.

The safety and pharmacokinetic profile of 4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one have also been explored. Recent preclinical data indicate favorable metabolic stability and low cytotoxicity in human cell lines, as documented in a 2023 Toxicology Reports article. However, further in vivo studies are required to assess its bioavailability and potential side effects before clinical translation.

In summary, 4-(4-Methylpyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228609-35-4) represents a promising scaffold in medicinal chemistry, with demonstrated synthetic feasibility and biological relevance. Ongoing research aims to expand its applications, particularly in kinase-targeted therapies, while addressing challenges related to optimization and translational development. Future studies should focus on structure-activity relationship (SAR) analyses and in vivo efficacy to unlock its full therapeutic potential.

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